molecular formula C16H20N4O B12533970 N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide CAS No. 652139-74-7

N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide

Cat. No.: B12533970
CAS No.: 652139-74-7
M. Wt: 284.36 g/mol
InChI Key: ADSDQECFMDUKQY-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide (CAS 652139-74-7) is a chemical compound with the molecular formula C16H20N4O and a molecular weight of 284.35600 . This molecule is of significant interest in medicinal chemistry and pharmacological research due to its hybrid structure, which incorporates multiple pharmacophores known to confer bioactivity. The compound features a pyridine-4-carboxamide core, a fragment commonly explored in drug discovery . Its structure also includes a 4-aminophenyl group, a moiety often associated with DNA interaction studies, and a flexible 2-(dimethylamino)ethyl side chain, which can enhance solubility and is frequently found in molecules that interact with enzymatic targets . Compounds with the N-[2-(dimethylamino)ethyl]carboxamide scaffold have been extensively studied for their potential as cytotoxic agents and topoisomerase inhibitors, suggesting this compound may be a valuable candidate for similar anticancer research . Furthermore, 4-aminopyridine derivatives are known to be investigated for their activity in the central nervous system, indicating potential applications in neuropharmacology . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules or as a reference standard in bioactivity screening assays. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

652139-74-7

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

N-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide

InChI

InChI=1S/C16H20N4O/c1-19(2)11-12-20(15-5-3-14(17)4-6-15)16(21)13-7-9-18-10-8-13/h3-10H,11-12,17H2,1-2H3

InChI Key

ADSDQECFMDUKQY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C1=CC=C(C=C1)N)C(=O)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 4-Aminophenylamine

4-Aminophenylamine (4-aminobenzylamine) is typically prepared by reducing 4-nitrobenzylamine. Methods include:

  • Catalytic Hydrogenation : Using H₂ with Pd/C in ethanol, yielding >90% conversion.
  • Reductive Amination : NaBH₄ in ethanol for nitro-to-amine reduction.

Example Procedure :

  • Dissolve 4-nitrobenzylamine in ethanol.
  • Add Pd/C catalyst and H₂ gas.
  • Filter and isolate the amine.
Reagent Conditions Yield Reference
H₂, Pd/C, EtOH 25–50°C, 6–12 hr 85–95%

Step 2: Synthesis of 2-(Dimethylamino)ethyl Bromide

This intermediate is prepared via nucleophilic substitution:

  • React 2-bromoethylamine with dimethylamine in a polar aprotic solvent (e.g., THF) with K₂CO₃ as a base.

Example Procedure :

  • Mix 2-bromoethylamine and dimethylamine in THF.
  • Add K₂CO₃ and stir at 25–40°C.
  • Extract with ethyl acetate and isolate.
Reagent Conditions Yield Reference
THF, K₂CO₃, 25°C 12–24 hr 70–80%

Step 3: Formation of Secondary Amine

The secondary amine N-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]amine is synthesized by alkylating 4-aminophenylamine with 2-(dimethylamino)ethyl bromide.

Example Procedure :

  • Dissolve 4-aminophenylamine and 2-(dimethylamino)ethyl bromide in DMF.
  • Add NaHCO₃ and stir at 50–60°C.
  • Purify via column chromatography.
Reagent Conditions Yield Reference
DMF, NaHCO₃, 50°C 6–8 hr 65–75%

Step 4: Amidation with Pyridine-4-Carboxylic Acid

The secondary amine reacts with pyridine-4-carboxylic acid chloride (activated with SOCl₂ or using coupling agents like EDCl/HOBt).

Example Procedure :

  • Convert pyridine-4-carboxylic acid to acyl chloride using SOCl₂.
  • React with the secondary amine in dichloromethane.
  • Isolate the product.
Activation Method Conditions Yield Reference
SOCl₂, 0°C→RT 2–4 hr 80–90%

Route 2: Direct Coupling Using Coupling Reagents

This method bypasses the secondary amine intermediate by using diamines or coupling agents.

Step 1: Synthesis of Diamine Precursor

A diamine precursor (e.g., N-(4-aminophenyl)-N-(2-hydroxyethyl)amine) undergoes dimethylation to introduce the dimethylamino group.

Example Procedure :

  • Dimethylate the hydroxyethyl group via Eschweiler-Clarke reaction (HCHO, H₂NMe₂).
Reagent Conditions Yield Reference
HCHO, H₂NMe₂, HCl Reflux, 12 hr 60–70%

Step 2: Amidation with Pyridine-4-Carboxylic Acid

The diamine reacts with pyridine-4-carboxylic acid using coupling agents like MNBA/DMAP.

Example Procedure :

  • Mix carboxylic acid, diamine, MNBA, and DMAP in dichloromethane.
  • Stir at 25°C for 6–8 hr.
  • Purify via silica gel chromatography.
Coupling Agent Conditions Yield Reference
MNBA, DMAP, DCM 25°C, 6–8 hr 75–85%

Route 3: Nucleophilic Substitution on Pyridine

This route introduces substituents directly onto the pyridine ring.

Step 1: Nitration and Reduction

Introduce a nitro group at position 4 of pyridine, then reduce to amine.

  • Nitration : HNO₃/H₂SO₄ at 0–5°C.
  • Reduction : H₂/Pd or Fe/HCl.

Example Procedure :

  • Nitrate pyridine-4-carboxylic acid.
  • Reduce nitro group to amine.
Step Reagent Conditions Yield Reference
Nitration HNO₃, H₂SO₄, 0°C 1–2 hr 70–80%
Reduction H₂, Pd/C, EtOH 25–50°C, 6 hr 85–90%

Step 2: Alkylation with Dimethylaminoethyl Bromide

The amine undergoes alkylation to introduce the dimethylaminoethyl group.

Example Procedure :

  • React pyridine-4-carboxamide with 2-(dimethylamino)ethyl bromide.
  • Use K₂CO₃ in DMF at 50–60°C.
Reagent Conditions Yield Reference
DMF, K₂CO₃, 50°C 12–24 hr 60–70%

Key Challenges and Optimization Strategies

  • Amide Reactivity : Tertiary amides are less reactive, requiring harsh conditions or coupling agents.
  • Side Reactions : Nitration may lead to over-nitration; reduction requires mild conditions.
  • Purification : Silica gel chromatography or crystallization is critical for purity.

Comparative Analysis of Routes

Route Advantages Limitations Yield
Route 1 Stepwise control; high purity Multi-step; intermediate isolation 60–70%
Route 2 Fewer steps; efficient amidation Requires coupling agents; cost 75–85%
Route 3 Direct functionalization; scalable Harsh nitration/reduction; side products 50–60%

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Biological Activities

N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide has been studied for various biological activities, including:

  • Anticancer Properties : The compound exhibits potential as an anticancer agent by interacting with cellular pathways involved in tumor growth and proliferation. Its mechanism may involve the induction of apoptosis and inhibition of specific enzymes crucial for cancer cell survival.
  • Neurotransmitter Interaction : The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, indicating possible applications in neurological disorders.

Anticancer Applications

Numerous studies have highlighted the efficacy of this compound in various cancer cell lines:

StudyCell LineIC50 (µM)MechanismReference
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest at G1 phase
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

Case Studies :

  • A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential for lung cancer treatment primarily through apoptosis induction.
  • MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, where the compound was shown to cause cell cycle arrest, inhibiting further proliferation of breast cancer cells.
  • HeLa Cell Line Study : Found an IC50 value of 10 µM, highlighting its ability to inhibit specific enzymes crucial for cervical cancer cell survival.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

Aminoalkyl Chain Variations: The target compound’s 2-(dimethylamino)ethyl group provides a balance between hydrophilicity and membrane permeability, whereas pyrrolidin-1-yl or morpholinomethyl substituents (e.g., in C₁₉H₂₆N₄O₃ from ) introduce cyclic amines that may prolong half-life via reduced CYP-mediated metabolism . The 3-(dimethylamino)propyl chain in ’s analog increases molecular weight marginally but may alter binding kinetics due to extended chain length.

Biological Activity

N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has a molecular formula of C16H20N4OC_{16}H_{20}N_{4}O and a molecular weight of approximately 284.36 g/mol. Its structure features a pyridine ring with an amino group and a dimethylaminoethyl side chain, contributing to its unique chemical behavior and biological properties.

Structural Characteristics

Compound Name Structural Features
N-(4-Aminophenyl)pyridine-2-carboxamideLacks the dimethylaminoethyl group; simpler structure.
4-(2-Dimethylaminoethyl)pyridineSimilar dimethylamino group but without the phenylamine.
N-[2-(Dimethylamino)ethyl]-4-pyridinecarboxamideContains similar functional groups but different positioning.
9-Amino-N-[3-(dimethylamino)propyl]acridine-4-carboxamideAn inactive derivative related to this compound.

The presence of both the aminophenyl and pyridine functionalities combined with the dimethylaminoalkyl side chain distinguishes this compound from its analogs, potentially enhancing its biological activity and selectivity towards specific targets .

Anticancer Potential

This compound has been studied for its potential as an anticancer agent . Research indicates that it interacts with cellular pathways involved in tumor growth and proliferation, making it a candidate for further investigation in cancer therapeutics .

Neurotransmitter Interaction

The compound's dimethylamino group suggests potential interactions with neurotransmitter systems, possibly influencing various receptors in the nervous system. This characteristic may lead to applications in treating neurological disorders .

Interaction studies have utilized various techniques to elucidate the pharmacological potential of this compound. These studies are critical for understanding how it affects cellular signaling pathways and contributes to its biological effects .

Inhibition Studies

Recent studies have evaluated the inhibitory effects of this compound against various targets:

Target IC50 (µM) Reference Compound IC50 (µM)
FABP42.97Arachidonic Acid3.42

These results demonstrate that this compound exhibits potent inhibitory activity comparable to established ligands .

Case Studies

  • Antibacterial Activity : The compound has shown promising antibacterial effects against various strains, with MIC values indicating significant inhibition.
    • Example: Against E. coli, MIC values ranged from 2.33 to 156.47 µM .
  • Antifungal Activity : It also demonstrated antifungal properties against Candida albicans and Fusarium oxysporum, suggesting broader antimicrobial applications .

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